molecular formula C26H43NO5 B1663851 Glycochenodeoxycholic acid CAS No. 640-79-9

Glycochenodeoxycholic acid

Cat. No.: B1663851
CAS No.: 640-79-9
M. Wt: 449.6 g/mol
InChI Key: GHCZAUBVMUEKKP-GYPHWSFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions: Glycochenodeoxycholic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the hydroxyl groups present in the molecule.

    Substitution: Substitution reactions can occur at the hydroxyl or carboxyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Drug Formulation and Excipient Role

GCDC is frequently utilized as a pharmaceutical excipient due to its ability to enhance the solubility and bioavailability of poorly soluble drugs. Its properties help stabilize formulations and improve drug delivery systems, particularly for oral medications. Research indicates that GCDC can facilitate the absorption of drugs by modifying the gastrointestinal environment .

Treatment of Bile Acid Synthesis Disorders

GCDC has been studied for its therapeutic potential in treating bile acid synthesis disorders such as 3β-hydroxy-Δ5-C27-steroid-oxidoreductase (3β-HSD) deficiency. In clinical case studies, GCDC supplementation has successfully restored normal bile acid levels, alleviating symptoms associated with fat malabsorption and cholestasis .

Anticancer Properties

Recent studies have highlighted GCDC's role in cancer biology, particularly concerning hepatocellular carcinoma (HCC). GCDC has been shown to induce chemoresistance in HCC cells by modulating apoptotic pathways and promoting stemness through epithelial-mesenchymal transition (EMT) mechanisms . This suggests that GCDC could be a target for developing novel therapeutic strategies against HCC.

Carcinogenic Potential

Conversely, some research indicates that GCDC may also play a role in carcinogenesis within the biliary tract by inducing oxidative stress and DNA damage . The long-term effects of exposure to GCDC have raised concerns regarding its potential to promote biliary carcinogenesis.

Efficacy in Clinical Settings

Clinical studies have demonstrated the effectiveness of GCDC in managing conditions related to bile acid malabsorption. For instance, patients treated with glycine-conjugated deoxycholic acid (gDCA) showed significant improvements in weight and nutritional status after therapy .

StudyConditionTreatmentOutcome
Case Report 13β-HSD DeficiencygDCAImproved bile acid levels, weight gain
Research Study 1HCCGCDCInduced chemoresistance

Biological Activity

Glycochenodeoxycholic acid (GCDC) is a bile acid derivative formed from chenodeoxycholic acid and glycine. It plays a crucial role in lipid digestion and absorption, as well as in various metabolic processes. Recent studies have highlighted its biological activities, particularly in relation to liver function, apoptosis, and metabolic regulation.

  • Mitochondrial Dysfunction and Apoptosis : GCDC has been shown to induce mitochondrial permeability transition (MPT) in a dose-dependent manner. This process is associated with the generation of reactive oxygen species (ROS) and the release of cytochrome c, leading to apoptotic signaling pathways in human hepatic mitochondria. Antioxidants such as cyclosporin A and tauroursodeoxycholic acid can inhibit these effects, suggesting that GCDC may contribute to cholestatic liver injury through mitochondrial dysfunction .
  • Bile Acid Synthesis Regulation : GCDC administration influences the synthesis of primary bile acids by elevating fibroblast growth factor 19 (FGF19) levels, which inhibits bile acid synthesis in the liver. This regulation is mediated through the activation of the Farnesoid X receptor (FXR) and Takeda G protein-coupled receptor 5 (TGR5), both of which are involved in metabolic signaling .
  • Energy Metabolism : Although GCDC affects bile acid synthesis, its impact on lipid and glucose metabolism appears to be minimal. Studies indicate that while it increases postprandial total bile acids and FGF19 concentrations, it does not significantly alter indices of lipid or glucose metabolism in healthy subjects .

Case Studies

  • Cholestasis Management : In a clinical context, GCDC has been studied for its effects on cholestatic liver diseases. For instance, a study reported that treatment with GCDC resulted in necrosis without significant apoptotic parameters in a model of acute obstructive cholestasis . This suggests that while GCDC may exacerbate certain liver conditions, it also has potential therapeutic implications when combined with other agents like ursodeoxycholic acid (UDCA), which can mitigate liver injury.
  • Metabolic Effects : A proof-of-concept study involving healthy male participants demonstrated that GCDC administration led to elevated levels of FGF19 and suppressed primary bile acids such as chenodeoxycholic acid and cholic acid. Despite these changes, the overall effects on glucose and lipid metabolism were found to be minimal, indicating a selective action of GCDC on bile acid dynamics rather than broad metabolic regulation .

Summary of Findings

Biological Activity Effect Mechanism
Induction of ApoptosisYesMitochondrial dysfunction via ROS generation
Regulation of Bile AcidsInhibitionActivation of FXR and TGR5 leading to increased FGF19
Impact on MetabolismMinimalLimited effect on lipid and glucose homeostasis

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying GCDCA in biological samples?

GCDCA quantification in serum, bile, or tissue requires high-sensitivity techniques such as:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Use deuterated internal standards (e.g., GCDCA-d4) to correct for matrix effects and improve accuracy .
  • Colorimetric Assays: For glycine-conjugated bile acids, a modified colorimetric method achieves recovery rates of 93.5–99.3% in bile and liver homogenates, with a molar absorption coefficient of 1.45 × 10⁴ L·mol⁻¹·cm⁻¹ .
  • UHPLC-QE-Orbitrap MS: Enables precise differentiation of GCDCA from structurally similar bile acids (e.g., glycodeoxycholic acid) via high-resolution mass spectrometry and multivariate analysis (PCA/OPLS-DA) .

Q. How should researchers prepare and validate GCDCA standards for experimental use?

  • Deuterated Standards (GCDCA-d4): Synthesized by replacing four hydrogen atoms with deuterium, these standards are critical for isotope dilution mass spectrometry. Validate purity (>99%) via COA (Certificate of Analysis) and confirm stability under storage conditions (e.g., -20°C in inert atmosphere) .
  • Recovery Testing: Spike known GCDCA concentrations into biological matrices (e.g., serum, bile) and calculate recovery rates to assess method accuracy .

Advanced Research Questions

Q. What experimental models are suitable for studying GCDCA-induced hepatotoxicity?

  • In Vitro Models: Use primary human hepatocytes or L02 cell lines to study GCDCA’s inhibition of autophagy-lysosome machinery. Key parameters include lysosomal pH elevation (measured via LysoTracker probes) and reactive oxygen species (ROS) accumulation .
  • In Vivo Models: High-fat diet-induced obese rats show reduced serum GCDCA levels, while bariatric surgery models (e.g., gastric bypass) demonstrate elevated GCDCA concentrations linked to metabolic reprogramming .

Q. How can contradictory findings about GCDCA’s role in apoptosis be resolved?

Contradictions arise from cell type specificity and experimental conditions:

  • Hepatocytes: GCDCA induces apoptosis via STAT3 signaling and autophagy suppression .
  • Hepatic Stellate Cells (HSCs): GCDCA may trigger proliferation or apoptosis depending on EGFR activation dynamics and mitochondrial-driven ubiquinone levels, which modulate nitric oxide production .
  • Methodological Recommendations: Standardize ROS measurement protocols (e.g., fluorescent probes vs. ELISA) and validate apoptosis markers (e.g., caspase-3 cleavage) across replicates.

Q. What statistical approaches are robust for analyzing GCDCA’s metabolic interactions?

  • Multivariate Analysis: Apply PCA to identify GCDCA’s contribution to bile acid variance (e.g., PCA loadings: PC1 = cholic acid, PC2 = GCDCA) .
  • Machine Learning: Use OPLS-DA models to select differential bile acids (VIP >1, p <0.05) in disease cohorts (e.g., cholestasis vs. hepatocellular carcinoma) .

Mechanistic and Translational Questions

Q. What molecular pathways link GCDCA to cholestasis and hepatocellular carcinoma (HCC)?

  • Cholestasis: GCDCA disrupts bile acid homeostasis via FXR receptor antagonism, promoting bile acid retention and liver injury .
  • HCC Progression: GCDCA activates STAT3 to enhance cancer stemness and chemoresistance. Co-culture models with HSCs reveal TGF-β-mediated crosstalk amplifying tumorigenic signals .

Q. How does GCDCA modulate autophagy-lysosomal dysfunction in liver disease?

GCDCA inhibits autophagosome formation by:

  • Elevating lysosomal pH, impairing protease activity (e.g., cathepsin B).
  • Downregulating TFEB (transcription factor EB), a master regulator of lysosomal biogenesis .
  • Experimental Validation: Use lysosomal pH sensors (e.g., pHrodo™) and Western blotting for LC3-II/p62 to quantify autophagic flux .

Properties

IUPAC Name

2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H43NO5/c1-15(4-7-22(30)27-14-23(31)32)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(28)12-16(25)13-21(24)29/h15-21,24,28-29H,4-14H2,1-3H3,(H,27,30)(H,31,32)/t15-,16+,17-,18-,19+,20+,21-,24+,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHCZAUBVMUEKKP-GYPHWSFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H43NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301020165
Record name Glycochenodeoxycholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301020165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Chenodeoxycholic acid glycine conjugate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000637
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.00315 mg/mL
Record name Glycochenodeoxycholic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02123
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Chenodeoxycholic acid glycine conjugate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000637
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

640-79-9
Record name Glycochenodeoxycholic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=640-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycochenodeoxycholic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000640799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glycochenodeoxycholic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02123
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Glycochenodeoxycholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301020165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCOCHENODEOXYCHOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/451ZNJ667Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Chenodeoxycholic acid glycine conjugate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000637
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Glycochenodeoxycholic acid
Glycochenodeoxycholic acid
Glycochenodeoxycholic acid
Glycochenodeoxycholic acid
Glycochenodeoxycholic acid
Glycochenodeoxycholic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.